Cas no 526190-32-9 (4-fluorophenyl morpholine-4-carboxylate)

4-fluorophenyl morpholine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 4-fluorophenyl morpholine-4-carboxylate
- 4-Morpholinecarboxylic acid, 4-fluorophenyl ester
- MLS001206482
- HMS2824E24
- Morpholine-4-carboxylic acid 4-fluoro-phenyl ester
- (4-fluorophenyl) morpholine-4-carboxylate
- SMR000523146
- 526190-32-9
- F1243-0009
- HMS1690L17
- AKOS000600856
- Cambridge id 7182235
- CHEMBL1530071
-
- インチ: 1S/C11H12FNO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
- InChIKey: GZAWCBBSLHVEGD-UHFFFAOYSA-N
- SMILES: N1(C(OC2=CC=C(F)C=C2)=O)CCOCC1
計算された属性
- 精确分子量: 225.08012141g/mol
- 同位素质量: 225.08012141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 38.8Ų
じっけんとくせい
- 密度みつど: 1.280±0.06 g/cm3(Predicted)
- Boiling Point: 330.1±42.0 °C(Predicted)
- 酸度系数(pKa): -0.70±0.20(Predicted)
4-fluorophenyl morpholine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1243-0009-2μmol |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1243-0009-15mg |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1243-0009-20μmol |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1243-0009-3mg |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1243-0009-10mg |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1243-0009-1mg |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1243-0009-4mg |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1243-0009-2mg |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1243-0009-5mg |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1243-0009-5μmol |
4-fluorophenyl morpholine-4-carboxylate |
526190-32-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
4-fluorophenyl morpholine-4-carboxylate 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
4-fluorophenyl morpholine-4-carboxylateに関する追加情報
4-Fluorophenyl Morpholine-4-Carboxylate: A Comprehensive Overview
The compound with CAS No. 526190-32-9, commonly referred to as 4-fluorophenyl morpholine-4-carboxylate, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique chemical structure and potential applications in various industries. The morpholine ring, a six-membered saturated heterocycle containing an oxygen atom, forms the core of this molecule, while the 4-fluorophenyl group adds functional diversity. The carboxylate group further enhances its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of 4-fluorophenyl morpholine-4-carboxylate in drug discovery and development. Its ability to act as a versatile building block in organic synthesis has made it a valuable compound in medicinal chemistry. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. The fluorine atom in the phenyl group contributes to the molecule's lipophilicity, which is crucial for drug absorption and bioavailability.
The synthesis of 4-fluorophenyl morpholine-4-carboxylate involves a series of well-established organic reactions. Typically, it is prepared through the reaction of morpholine with a suitable carboxylic acid derivative, followed by subsequent functionalization to introduce the fluorophenyl group. This multi-step synthesis ensures high purity and structural integrity, making it suitable for advanced chemical applications.
In terms of physical properties, 4-fluorophenyl morpholine-4-carboxylate exhibits a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it ideal for use in various organic transformations, including coupling reactions and nucleophilic substitutions.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 4-fluorophenyl morpholine-4-carboxylate with greater accuracy. Quantum mechanical calculations have revealed that the molecule's electron-withdrawing groups enhance its electrophilic character, making it an excellent substrate for nucleophilic attacks. This insight has been instrumental in optimizing its use in asymmetric synthesis and catalytic processes.
The application of 4-fluorophenyl morpholine-4-carboxylate extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry and the development of novel catalysts. For instance, recent studies have demonstrated its potential as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis.
In conclusion, 4-fluorophenyl morpholine-4-carboxylate (CAS No. 526190-32-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic and computational techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in scientific innovation is expected to grow significantly.
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